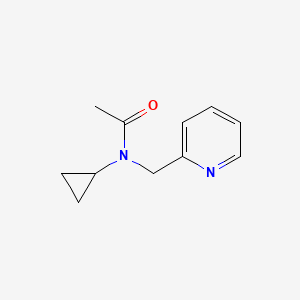
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential as an anti-cancer agent.
Mécanisme D'action
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has been shown to selectively target cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is its selectivity towards cancer cells, which minimizes toxicity to normal cells. This compound has also shown promising results in various cancer types, making it a potential candidate for combination therapy. However, N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has limitations in terms of its pharmacokinetics and bioavailability, which may limit its efficacy in vivo.
Orientations Futures
Future research on N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide should focus on improving its pharmacokinetics and bioavailability to enhance its efficacy in vivo. Additionally, combination therapy studies with other anti-cancer agents should be conducted to determine the optimal treatment regimen. Further studies should also investigate the potential of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide in other cancer types and explore its mechanism of action in more detail. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide in cancer patients.
Méthodes De Synthèse
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves the reaction of N-methyl-N-(3-bromothiophen-2-ylmethyl)cyclopentanecarboxamide with sodium hydride in dimethylformamide, followed by the addition of methyl iodide. This reaction results in the formation of N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has been shown to selectively inhibit RNA polymerase I transcription in cancer cells, leading to cell cycle arrest and apoptosis. This compound has shown promising results in various cancer types, including breast cancer, ovarian cancer, and leukemia.
Propriétés
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(8-10-6-7-15-9-10)12(14)11-4-2-3-5-11/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYKILLQYJPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)
![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

